molecular formula C20H22Cl2N2OS B13959357 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- CAS No. 63916-56-3

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-

Cat. No.: B13959357
CAS No.: 63916-56-3
M. Wt: 409.4 g/mol
InChI Key: KCGUXDJRVTZQAT-UHFFFAOYSA-N
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Description

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- (CAS: 63916-55-2) is a heterocyclic compound with the molecular formula C20H22Cl2N2OS and a molecular weight of 409.372 g/mol . Its structure features:

  • A piperidine ring linked to a propanamide chain.
  • A thioether bridge connecting two chlorinated aromatic rings: a 4-chlorophenyl group and a 4-chloro-2-substituted phenyl group.

Properties

CAS No.

63916-56-3

Molecular Formula

C20H22Cl2N2OS

Molecular Weight

409.4 g/mol

IUPAC Name

N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25)

InChI Key

KCGUXDJRVTZQAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.

    Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced thioether derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Reference
Target Compound C20H22Cl2N2OS Piperidine, propanamide, 4-chlorophenyl-thioether Not explicitly reported
SC211 (CHEMBL329228) C20H23ClN4O2 Piperazine, propanamide, 4-chlorophenyl, 3-methoxyphenyl High affinity for dopamine D4 receptor (D4R)
SC212 (CHEMBL1940410) C19H18F4N2S Piperazine, haloperidol derivative, 4-fluorophenylthio, trifluoromethylphenyl Atypical antipsychotic activity
W-15 C19H20ClN3O2S Piperidinylidene, sulfonamide, 2-phenylethyl, 4-chlorophenyl Structural analog of fentanyl
Compound 12f C22H28N2O2 Piperidine, propanamide, phenoxy group, 3-phenylpropanamide Not explicitly reported (propanamide derivative)
Key Observations:

Piperidine vs. Piperazine: The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with SC211/SC212’s piperazine (six-membered ring with two nitrogen atoms).

Thioether vs. Sulfonamide/Sulfonyl :

  • The chlorophenyl-thioether group in the target compound differs from the sulfonamide in W-15 and sulfonyl groups in SC212. Thioethers are less polar than sulfonamides, which may influence solubility and target binding .

Chlorophenyl Substitution: Dual chlorophenyl groups in the target compound enhance electron-withdrawing effects and steric bulk compared to mono-chlorinated analogs like SC211. This could modulate receptor selectivity .

Biological Activity

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

  • Chemical Formula : C₁₅H₁₈Cl₂N₂S
  • CAS Number : [insert CAS number if available]

This compound features a piperidine moiety linked to a propanamide structure, with a 4-chloro-2-thiophenyl substituent that is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Effects : Many piperidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that piperidine-based compounds can inhibit the growth of various bacterial strains, potentially through interference with cell wall synthesis or function .
  • Anticancer Properties : Certain analogs have been evaluated for their cytotoxic effects against cancer cell lines. The incorporation of halogenated phenyl groups has been associated with enhanced activity against human cancer cells .
  • Neuropharmacological Effects : Piperidine derivatives are often explored for their effects on the central nervous system. Some studies suggest that they may act as antagonists at specific neurotransmitter receptors, which could be beneficial in treating conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of 1-Piperidinepropanamide is heavily influenced by its structural components. Key findings include:

  • Substituent Effects : The presence of chlorine atoms on the aromatic ring significantly enhances the compound's potency. Chlorinated phenyl groups are known to increase lipophilicity and receptor binding affinity .
  • Piperidine Ring Modifications : Variations in the piperidine ring can alter pharmacokinetic properties such as solubility and metabolic stability. For example, modifications to the nitrogen atom or the carbon chain can lead to improved bioavailability .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 1-Piperidinepropanamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines demonstrated that certain piperidine derivatives could induce apoptosis at concentrations as low as 5 µM. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases .
  • Neuropharmacological Studies : In vivo studies have shown that piperidine-based compounds can reduce anxiety-like behaviors in rodent models when administered at doses ranging from 1 to 10 mg/kg, indicating potential therapeutic applications in anxiety disorders .

Q & A

Q. What are the recommended synthetic pathways for 1-Piperidinepropanamide derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidinepropanamide derivatives typically involves multi-step reactions. For example, coupling reactions under alkaline conditions (e.g., using NaOH in dichloromethane) are common for introducing aromatic thioether groups . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency in heterocyclic intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and piperidine groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Impermeable gloves (e.g., nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use of fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
  • Emergency response : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the structural modification of the piperidine and chlorophenyl groups influence receptor binding affinity?

Comparative studies of analogs (e.g., para-chlorofentanyl derivatives) reveal:

  • Piperidine substitution : 4-Piperidinyl groups enhance µ-opioid receptor (MOR) binding compared to 2-piperidinyl analogs due to steric and electronic compatibility .
  • Chlorophenylthio moiety : The thioether linkage increases lipophilicity, potentially improving blood-brain barrier penetration .
  • SAR insights : Trifluoromethyl groups (e.g., in similar compounds) improve metabolic stability but may reduce aqueous solubility .

Q. What computational methods are effective for predicting the physicochemical properties and bioavailability of this compound?

  • Molecular docking : Tools like AutoDock Vina to model interactions with target receptors (e.g., dopamine D3 or opioid receptors) .
  • ADMET prediction : Software such as SwissADME to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions .
  • Density functional theory (DFT) : To calculate electrostatic potential maps and optimize geometries for stability analysis .

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

  • Case study : Discrepancies in ¹H NMR peaks for piperidine intermediates may arise from tautomerism or residual solvents. Solutions include:
    • Deuteration experiments : Using D2O to exchange labile protons and clarify splitting patterns .
    • 2D NMR (COSY, HSQC) : To assign overlapping signals in aromatic/heterocyclic regions .
    • X-ray crystallography : For unambiguous structural confirmation of ambiguous intermediates .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

  • Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]naloxone for opioid receptors) .
  • Cell viability assays : MTT or ATP-based assays to assess cytotoxicity in neuronal or hepatic cell lines .
  • Enzyme inhibition : Fluorometric assays (e.g., for acetylcholinesterase) to explore off-target effects .

Methodological Notes

  • Contradictions in evidence : Safety protocols vary between sources (e.g., glove material recommendations). Prioritize OSHA HCS guidelines over vendor-specific advice.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.